molecular formula C6H6ClNO2 B13015169 5-Chloro-3-(hydroxymethyl)pyridin-2-ol

5-Chloro-3-(hydroxymethyl)pyridin-2-ol

Cat. No.: B13015169
M. Wt: 159.57 g/mol
InChI Key: VSDHSVDRNCQSJC-UHFFFAOYSA-N
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Description

5-Chloro-3-(hydroxymethyl)pyridin-2-ol is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a chlorine atom at the 5th position, a hydroxymethyl group at the 3rd position, and a hydroxyl group at the 2nd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(hydroxymethyl)pyridin-2-ol can be achieved through various synthetic routes. One common method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This biocatalytic approach is attractive due to its regioselectivity and efficiency in converting pyridine derivatives into their hydroxylated forms .

Industrial Production Methods

Industrial production methods for this compound typically involve chemical synthesis under controlled conditions. For example, the reaction of 2-hydroxy-3-chloropyridine with appropriate reagents under alkaline conditions can yield this compound . The reaction process requires careful control of temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(hydroxymethyl)pyridin-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the hydroxyl groups.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 5-chloro-3-carboxypyridin-2-ol, while nucleophilic substitution of the chlorine atom can produce various substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-3-(hydroxymethyl)pyridin-2-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex pyridine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of 5-Chloro-3-(hydroxymethyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Chloro-3-(hydroxymethyl)pyridin-2-ol include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups. The presence of both a chlorine atom and a hydroxymethyl group on the pyridine ring provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H6ClNO2

Molecular Weight

159.57 g/mol

IUPAC Name

5-chloro-3-(hydroxymethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H6ClNO2/c7-5-1-4(3-9)6(10)8-2-5/h1-2,9H,3H2,(H,8,10)

InChI Key

VSDHSVDRNCQSJC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1Cl)CO

Origin of Product

United States

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